molecular formula C22H19N3O7 B4292035 2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4292035
M. Wt: 437.4 g/mol
InChI Key: NZFANHAAMXWBCM-UHFFFAOYSA-N
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Description

2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromene core, a furan ring, and various functional groups such as amino, ethoxy, hydroxy, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with 2-furylacetonitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a thienyl ring instead of a furyl ring.

    2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(2-pyridyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a pyridyl ring instead of a furyl ring.

Uniqueness

The uniqueness of 2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7/c1-2-30-18-9-12(6-14(21(18)27)25(28)29)19-13(10-23)22(24)32-17-8-11(7-15(26)20(17)19)16-4-3-5-31-16/h3-6,9,11,19,27H,2,7-8,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFANHAAMXWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CO4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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